C-I vs. C-Br Bond Dissociation Energy Gap Enables True Orthogonal Reactivity
The carbon–iodine bond in aryl iodides has a bond dissociation energy (BDE) of approximately 57 kcal/mol, whereas the carbon–bromine bond in aryl bromides has a BDE of approximately 71–81 kcal/mol [1][2]. For 1-bromo-4-iodonaphthalene, this translates into a >14 kcal/mol energy gap between the two reactive sites. In contrast, 1,4-dibromonaphthalene presents two identical C-Br bonds (~71–81 kcal/mol each), offering zero energetic differentiation and therefore no basis for chemoselective mono-coupling. 1,4-Diiodonaphthalene presents two identical, highly labile C-I bonds (~57 kcal/mol each), which leads to competitive bis-coupling and poor mono-selectivity. This BDE gap is the physical–chemical foundation for the orthogonal reactivity that enables sequential, high-yielding Suzuki–Miyaura, Sonogashira, or Heck reactions without intermediate protection.
| Evidence Dimension | Aryl C–X bond dissociation energy (BDE, kcal/mol) |
|---|---|
| Target Compound Data | C-I: ~57 kcal/mol; C-Br: ~71–81 kcal/mol (ΔBDE ≥ 14 kcal/mol) |
| Comparator Or Baseline | 1,4-Dibromonaphthalene: both C–Br ~71–81 kcal/mol (ΔBDE = 0); 1,4-Diiodonaphthalene: both C–I ~57 kcal/mol (ΔBDE = 0) |
| Quantified Difference | ≥ 14 kcal/mol intra-molecular BDE gap vs. 0 kcal/mol for symmetrical dihalo analogs |
| Conditions | Gas-phase and solution-phase BDEs from critically evaluated experimental datasets (Blanksby & Ellison 2003; Luo 2003) |
Why This Matters
A ≥14 kcal/mol intra-molecular BDE gap is the mechanistic prerequisite for kinetically controlled, sequential cross-coupling without statistical product mixtures, directly reducing purification burden and improving isolated yields.
- [1] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36, 255–263. View Source
- [2] Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press: Boca Raton, FL, 2003. View Source
